molecular formula C9H16N2O2 B1403260 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1391707-12-2

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B1403260
CAS No.: 1391707-12-2
M. Wt: 184.24 g/mol
InChI Key: HWZIQAVDDJFHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a chemical scaffold of significant interest in medicinal chemistry research. Compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane structure have demonstrated potent pharmacological activity across multiple therapeutic areas, making them a privileged structure in drug discovery. Derivatives of this core scaffold have been investigated as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual activity is a promising strategy for developing new treatments for pain, aiming to provide powerful analgesia with a potentially improved side-effect profile, such as reduced constipation, compared to classical opioids . Other research avenues have identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown promise as orally active drug candidates for treating chronic kidney diseases, effectively lowering serum creatinine in animal models . The versatility of the diazaspiro undecane core is further highlighted by its potential application in treating obesity through the inhibition of targets like acetyl-CoA carboxylase (ACC) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-11-8(12)6-13-7-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIQAVDDJFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Cyclization of Amine and Lactam Precursors

The predominant method for synthesizing this compound involves the cyclization of suitably functionalized amines with lactam or lactone precursors. The process typically proceeds via the following steps:

  • Preparation of the precursor: An amino compound bearing a suitable leaving group or reactive site is prepared, often through standard amination or acylation reactions.
  • Cyclization step: Under acidic or basic conditions, the amino group reacts with the lactam or lactone, facilitating intramolecular cyclization to form the spirocyclic framework. This step is sensitive to temperature, solvent choice, and pH, which influence the efficiency and selectivity of the ring closure.

b. Reaction Conditions

  • Temperature: Mild to moderate heating (around 80–120°C) is employed to promote cyclization without degrading sensitive functional groups.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used to enhance solubility and reaction rates.
  • Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydride) can be employed to facilitate the cyclization process, depending on the specific precursor structure.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are increasingly favored due to their ability to precisely control reaction parameters, improve safety, and enhance scalability. These methods often incorporate:

Data Table: Comparative Synthesis Methods

Method Precursors Reaction Conditions Yield (%) Notes
Cyclization of amino and lactam Aminoalkyl derivatives + lactam Acidic or basic, 80–120°C, polar aprotic solvent 65–85 Widely used, scalable, moderate to high yield
Multi-step synthesis involving intermediate functionalization Various amines, aldehydes, or acyl chlorides Controlled temperature, inert atmosphere 50–75 More complex, suitable for specific derivatives
Continuous flow synthesis Pre-formed intermediates 100–150°C, optimized residence time 70–90 Suitable for industrial scale, environmentally friendly

Research Findings and Notes

  • Reaction Optimization: Studies indicate that the choice of solvent and catalyst significantly affects the cyclization efficiency. For example, using DMF with a catalytic amount of p-toluenesulfonic acid has been shown to improve yields and purity.
  • Stability of Precursors: Precursors must be carefully prepared and stored to prevent premature reactions or degradation.
  • Environmental Considerations: Recent advancements focus on reducing hazardous solvents and employing catalytic systems that operate under milder conditions.

Summary of Preparation Strategies

Strategy Advantages Limitations
Acid/base catalyzed cyclization High yield, straightforward, scalable Sensitive to moisture, requires purification
Multi-step synthesis Allows functional group modifications Longer process, lower overall yield
Continuous flow synthesis Scalable, controlled conditions, eco-friendly Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

Target Enzyme: METTL3

The primary target of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is METTL3 , a methyltransferase enzyme crucial for the N6-methyladenosine (m6A) modification of RNA. By inhibiting METTL3, this compound alters RNA methylation patterns, which can significantly impact gene expression and cellular processes.

Mode of Action

The compound binds to the active site of METTL3, inhibiting its enzymatic activity. This inhibition prevents the transfer of methyl groups to RNA substrates, leading to changes in RNA stability and translation. Research indicates that treatment with this compound results in reduced m6A levels in various cancer cell lines, including MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cells .

Cancer Treatment

Due to its ability to inhibit METTL3, this compound shows promise as a potential therapeutic agent for cancers characterized by dysregulated RNA methylation. Studies have demonstrated that this compound can effectively reduce cell proliferation in cancer models by modulating gene expression through altered mRNA methylation .

CNS Disorders

Derivatives of this compound have been investigated for their ability to act as ligands for receptors involved in central nervous system (CNS) functions, such as the melanin-concentrating hormone receptor 1 (MCH-R1). These interactions suggest potential applications in treating disorders related to abnormal cellular proliferation and CNS dysfunctions .

Biochemical Analysis

Research has shown that this compound influences several cellular processes:

  • Gene Expression : Alters the stability and translation of specific mRNAs.
  • Cell Signaling : Modulates pathways related to cell proliferation and apoptosis .

Dosage Effects

The effects of this compound are dose-dependent; lower doses effectively inhibit METTL3 without significant toxicity, while higher doses may lead to adverse effects such as hepatotoxicity .

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for drug design. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and related compounds:

Compound Name Molecular Formula Substituents Heteroatom Arrangement Biological Activity Source
This compound C9H16N2O2 Methyl at position 1 4-oxa, 1,9-diaza Not explicitly reported (inferred from analogs) Hypothetical
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one C8H14N2O2 None (base structure) 1-oxa, 3,9-diaza CCR5 antagonism
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one C16H22N2O Benzyl at position 9 3,9-diaza Not specified; used in metabolic studies
1,4,9-Triazaspiro[5.5]undecan-2-one C8H13N3O Additional nitrogen at position 4 1-oxa, 4,9-diaza → triaza METTL3 inhibition
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one C15H19FN2O2 Fluorobenzyl at position 4 1-oxa, 4,9-diaza Building block for kinase inhibitors

Key Comparative Insights

Substituent Effects :

  • Methyl Group (Target Compound) : The methyl group at position 1 likely reduces steric hindrance compared to bulkier substituents (e.g., benzyl in ) while improving lipophilicity and metabolic stability relative to the unsubstituted parent compound .
  • Fluorinated Groups () : Fluorobenzyl substituents enhance binding affinity to targets like kinases due to fluorine’s electronegativity and lipophilicity, which the methyl group in the target compound may lack .

Pharmacological Profiles: CCR5 Antagonists (): The parent 3,9-diazaspiro[5.5]undeca-2-one derivatives exhibit antiviral activity by blocking CCR5, a HIV co-receptor. The methyl group in the target compound may enhance oral bioavailability, a critical factor for therapeutic utility . METTL3 Inhibitors (): Triaza derivatives show selectivity for METTL3, an mRNA methyltransferase implicated in cancer. The target compound’s diaza system lacks this activity, highlighting how minor structural changes redirect biological targets .

Synthetic Accessibility :

  • The synthesis of this compound likely involves spirocyclization and methyl group introduction via alkylation, similar to methods described for triaza derivatives (e.g., Buchwald-Hartwig coupling and Boc deprotection in ) .

Biological Activity

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a heterocyclic compound that has garnered attention for its unique spirocyclic structure and significant biological activity. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Overview of the Compound

This compound is characterized by its spiro structure, which includes nitrogen and oxygen atoms integrated into the framework. Its unique configuration allows it to interact with various biological targets, primarily enzymes involved in RNA methylation processes.

Target Enzymes

The primary biological target of this compound is METTL3 , a methyltransferase enzyme involved in N6-methyladenosine (m6A) modification of RNA. The compound inhibits METTL3's enzymatic activity, leading to alterations in RNA methylation patterns that can affect gene expression and cellular processes.

Biochemical Pathways

The inhibition of METTL3 by this compound disrupts the m6A regulatory machinery, impacting cellular signaling pathways and gene stability. This action has been shown to reduce m6A levels in various cancer cell lines, including MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cells .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Gene Expression : By altering RNA methylation, it affects the stability and translation of specific mRNAs.
  • Cell Signaling : The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Pharmacological Applications

The compound's ability to inhibit METTL3 positions it as a potential therapeutic agent in treating cancers characterized by dysregulated RNA methylation. Additionally, derivatives of this compound have shown promise as dual ligands for receptors involved in central nervous system functions .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits METTL3 activity, leading to decreased m6A levels in target RNA molecules .
  • Receptor Binding : Derivatives have been tested for binding affinity to melanin-concentrating hormone receptor 1 (MCH-R1), indicating potential applications in treating disorders related to abnormal cellular proliferation .
  • Antiviral Activity : Certain derivatives have been synthesized and tested for antiviral effects against dengue virus type 2 (DENV2), showing promising results in cell-based assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
4-Oxa-1,9-diazaspiro[5.5]undecan-2-oneContains an oxygen atom in the spiroPotential dual ligand activity for sigma receptors
1,4-Diazaspiro[5.5]undecan-3-oneLacks an oxygen atomFocused on cellular proliferation treatment applications
1,3-Diazaspiro[5.5]undecan derivativesVarying nitrogen placementsDifferent biological activity profiles

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct pharmacological properties compared to other compounds.

Q & A

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Employ Gaussian or ORCA for reaction path searches, transition state analysis, and activation energy barriers .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like METTL3 methyltransferase, as seen in structurally related inhibitors .
  • Machine Learning (ML) : Train models on spiro compound datasets to predict solubility, metabolic stability, or toxicity .

Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

How do structural modifications at the methyl or oxa positions influence pharmacological properties?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Replace the methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to evaluate steric effects on target binding .
  • Oxygen-to-Sulfur Substitution : Replace the oxa group with thioether to study electronic effects on ring conformation and bioavailability .
  • In Vivo/In Vitro Correlation : Use ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays to prioritize derivatives for preclinical testing .

Case Study : Derivatives with para-substituted aryl groups showed enhanced METTL3 inhibition due to improved hydrophobic interactions .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, especially during solvent removal .
  • Waste Disposal : Segregate halogenated solvent waste (e.g., dichloromethane) from non-halogenated solvents .

Emergency Measures : For spills, adsorb with vermiculite and dispose as hazardous waste .

How is this compound utilized in enzyme inhibition studies, and what assays quantify its activity?

Q. Advanced Research Focus

  • Target Identification : Screen against kinase or methyltransferase libraries (e.g., METTL3) using fluorescence polarization or TR-FRET assays .
  • Mechanistic Studies : Pre-incubate the compound with the enzyme and substrate (e.g., S-adenosyl methionine for methyltransferases) to measure IC50 via LC-MS/MS .
  • Cellular Models : Evaluate cytotoxicity and target engagement in HEK293 or HepG2 cells using Western blotting (e.g., detection of m6A RNA modifications) .

Data Interpretation : Normalize activity data to positive/negative controls and perform dose-response curve fitting (e.g., GraphPad Prism) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 2
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

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